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Compound of Interest

Compound Name: anthracen-9-ol

Cat. No.: B1215400 Get Quote

A Comparative Guide to the Synthesis of 9-
Hydroxyanthracene
For researchers, scientists, and professionals in drug development, the efficient and high-purity

synthesis of key chemical intermediates is paramount. 9-Hydroxyanthracene, also known as 9-

anthranol, is a valuable building block in the synthesis of various organic materials and

pharmaceutical compounds. This guide provides a comparative analysis of two distinct and

effective synthetic routes to obtain 9-hydroxyanthracene, offering detailed experimental

protocols and quantitative data to inform methodological choices.

The two pathways detailed below are the oxidation of 9-formylanthracene and the reduction of

anthraquinone to its tautomer, anthrone. Each method presents a unique set of advantages

and considerations in terms of starting materials, reaction conditions, yield, and purity of the

final product.

Data Summary
The following table provides a clear comparison of the key quantitative metrics for the two

synthesis routes discussed in this guide.
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Parameter
Route 1: Oxidation of 9-
Formylanthracene

Route 2: Reduction of
Anthraquinone

Starting Material 9-Formylanthracene Anthraquinone

Key Reagents
Sodium percarbonate, Acetic

acid

Tin (granulated), Hydrochloric

acid, Glacial acetic acid

Reaction Time
Not explicitly stated, monitored

by TLC
~2 hours for addition of HCl

Reaction Temperature 30 °C
Boiling point of glacial acetic

acid

Yield (Crude) Not reported 82.5%

Yield (Purified) 78%[1] 62%

Purity 99.56%[1]

Not explicitly stated, melting

point of recrystallized product

is 154-155 °C

Experimental Protocols
Route 1: Oxidation of 9-Formylanthracene
This method provides a high-purity product from a commercially available starting material.

Experimental Procedure:

In a 1,000 mL round-bottomed flask equipped with a stirrer and a thermometer, add 20.00 g

of 9-formylanthracene and 200 mL of acetic acid.

Stir the mixture for 15 minutes at room temperature.

Slowly add 45.68 g of sodium percarbonate to the mixture.

Increase the reaction temperature to 30 °C and continue stirring. Monitor the progress of the

reaction using thin-layer chromatography (TLC) with a developing solvent of n-hexane/ethyl

acetate (4:1).
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Upon completion of the reaction, remove the acetic acid by distillation under reduced

pressure to concentrate the reaction mixture.

To the concentrated residue, add 200 mL of toluene. Wash the toluene layer sequentially

with 100 mL of water, 100 mL of 10% sodium thiosulfate solution, and 100 mL of 10%

sodium hydroxide solution.

Add 22.75 g of methanol and 0.65 g of sulfuric acid to the toluene layer. Remove the

resulting methyl formate and excess methanol by distillation at atmospheric pressure.

Add 82.47 g of 10% sodium hydroxide solution to the toluene layer and stir at room

temperature. Separate the toluene and basic aqueous layers using a separatory funnel.

Wash the basic aqueous layer several times with 20 mL portions of dichloromethane to

remove any remaining impurities.

Adjust the pH of the basic aqueous solution to slightly acidic using concentrated sulfuric acid.

Filter the resulting reddish powder and recrystallize from toluene to obtain pure 9-

hydroxyanthracene.[1]

Route 2: Reduction of Anthraquinone to Anthrone
(Tautomer of 9-Hydroxyanthracene)
This classic method utilizes the reduction of readily available anthraquinone to form anthrone,

which exists in equilibrium with its enol form, 9-hydroxyanthracene.

Experimental Procedure:

In a 2-liter round-bottomed flask equipped with a reflux condenser, combine 104 g (0.5 mole)

of anthraquinone and 100 g (0.86 atom) of granulated tin.

Add 750 mL of glacial acetic acid to the flask.

Heat the mixture to boiling. Over a period of two hours, add 298 g (250 mL, 8.2 moles) of

concentrated hydrochloric acid (sp. gr. 1.19) in 10 mL portions.
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After the addition is complete, filter the hot solution by suction through a Gooch crucible with

a fixed porous plate.

Add 100 mL of water to the filtrate and cool the solution to approximately 10 °C to induce

crystallization of anthrone.

Collect the crystals by suction filtration on a Büchner funnel and wash with water.

Dry the crude product on a porous plate. The yield of crude anthrone is approximately 80 g

(82.5%).

For further purification, recrystallize the crude product from a 3:1 mixture of benzene and

petroleum ether to obtain about 60 g (62% yield) of pure anthrone with a melting point of

154-155 °C.

Synthesis Pathways Overview
The following diagram illustrates the two distinct synthetic routes to 9-hydroxyanthracene.

Route 1: Oxidation

Route 2: Reduction & Tautomerization

9-Formylanthracene 9-Hydroxyanthracene

Sodium Percarbonate,
Acetic Acid

Anthraquinone Anthrone
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Caption: Synthetic pathways to 9-hydroxyanthracene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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